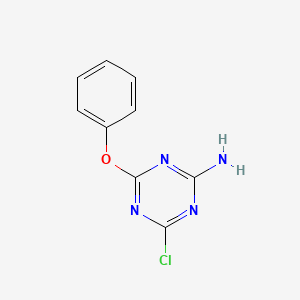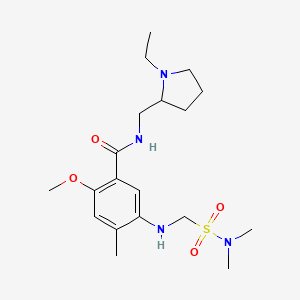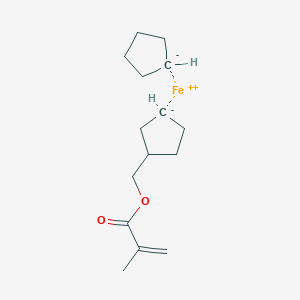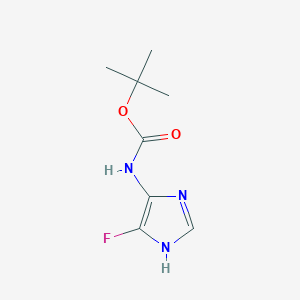
tert-butyl (5-fluoro-1H-imidazol-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-fluoro-1H-imidazol-4-yl)carbamate: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. The tert-butyl group is a bulky substituent that can influence the reactivity and stability of the compound. The presence of a fluorine atom adds unique properties to the molecule, making it of interest in various scientific fields.
Preparation Methods
The synthesis of tert-butyl (5-fluoro-1H-imidazol-4-yl)carbamate typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the reaction of glyoxal and ammonia, forming the imidazole core.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the tert-butyl group: This step involves the reaction of the imidazole derivative with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial production methods may involve optimizing these steps for higher yields and purity, using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
tert-Butyl (5-fluoro-1H-imidazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
tert-Butyl (5-fluoro-1H-imidazol-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers
Mechanism of Action
The mechanism of action of tert-butyl (5-fluoro-1H-imidazol-4-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds or dipole interactions, enhancing the binding affinity to the target. The tert-butyl group can provide steric hindrance, influencing the selectivity and specificity of the compound .
Comparison with Similar Compounds
tert-Butyl (5-fluoro-1H-imidazol-4-yl)carbamate can be compared with other imidazole derivatives such as:
tert-Butyl (1H-imidazol-4-yl)carbamate: Lacks the fluorine atom, resulting in different reactivity and binding properties.
tert-Butyl (5-chloro-1H-imidazol-4-yl)carbamate: Contains a chlorine atom instead of fluorine, which can influence its chemical and biological properties.
tert-Butyl (5-bromo-1H-imidazol-4-yl)carbamate:
The uniqueness of this compound lies in the combination of the tert-butyl group and the fluorine atom, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H12FN3O2 |
|---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
tert-butyl N-(5-fluoro-1H-imidazol-4-yl)carbamate |
InChI |
InChI=1S/C8H12FN3O2/c1-8(2,3)14-7(13)12-6-5(9)10-4-11-6/h4H,1-3H3,(H,10,11)(H,12,13) |
InChI Key |
ZRIGANYWEOWTHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(NC=N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,3-Dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one](/img/structure/B12819895.png)
![2-Isopropyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12819912.png)
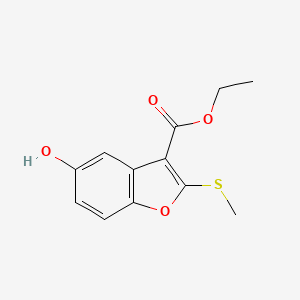
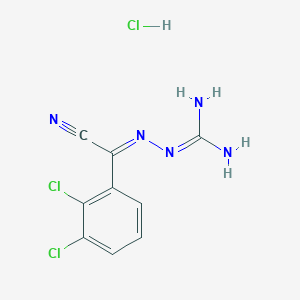
![N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B12819923.png)
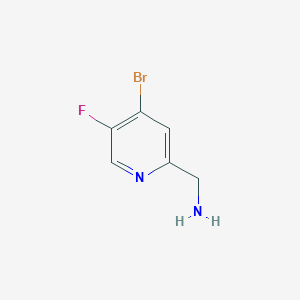
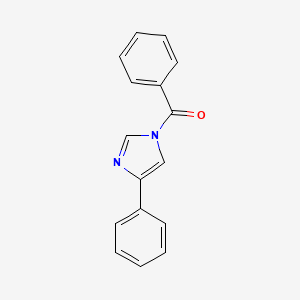

![10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B12819943.png)
